molecular formula C13H28ClN2O8PS2 B14674794 1-Propanol, 3,3'-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide CAS No. 37752-32-2

1-Propanol, 3,3'-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide

Cat. No.: B14674794
CAS No.: 37752-32-2
M. Wt: 470.9 g/mol
InChI Key: CPMUZAHZMMONPM-UHFFFAOYSA-N
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Description

1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and a chloroethyl group

Preparation Methods

The synthesis of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide involves several steps. The primary synthetic route includes the reaction of 1-propanol with 2-chloroethylamine to form an intermediate. This intermediate is then reacted with tetrahydro-2H-1,3,2-oxazaphosphorin to form the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding alcohols and acids.

Common reagents and conditions used in these reactions include solvents like ethanol, water, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide. Major products formed from these reactions include alcohols, acids, and substituted derivatives of the original compound .

Scientific Research Applications

1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The tetrahydro-2H-1,3,2-oxazaphosphorin ring can also interact with biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide include:

    1-Propanol, 3-chloro-: This compound has a similar structure but lacks the tetrahydro-2H-1,3,2-oxazaphosphorin ring.

    3-Chloro-1-propanol: Similar to the above compound but with different functional groups.

    Cyclohexane derivatives: These compounds have similar ring structures but different substituents.

The uniqueness of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide lies in its combination of the chloroethyl group and the tetrahydro-2H-1,3,2-oxazaphosphorin ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

37752-32-2

Molecular Formula

C13H28ClN2O8PS2

Molecular Weight

470.9 g/mol

IUPAC Name

3-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]-(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate

InChI

InChI=1S/C13H28ClN2O8PS2/c1-26(18,19)23-12-4-8-15(9-5-13-24-27(2,20)21)25(17)16(10-6-14)7-3-11-22-25/h3-13H2,1-2H3

InChI Key

CPMUZAHZMMONPM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN(CCCOS(=O)(=O)C)P1(=O)N(CCCO1)CCCl

Origin of Product

United States

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